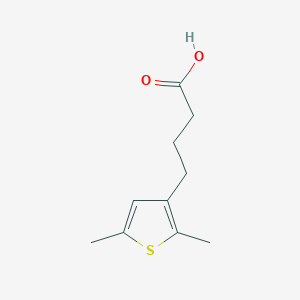

4-(2,5-Dimethylthiophen-3-yl)butanoic acid

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Synthesis and Design

Thiophene, a five-membered aromatic ring containing a single sulfur atom, is a cornerstone heterocycle in modern organic chemistry. vulcanchem.combiointerfaceresearch.com First discovered by Viktor Meyer in the late 19th century as a contaminant in benzene (B151609) derived from coal tar, its unique electronic and structural properties have cemented its importance. biointerfaceresearch.comchemicalbook.com The aromaticity of the thiophene ring, conferred by the participation of a lone pair of electrons from the sulfur atom, makes it relatively stable and analogous in some reactions to benzene. chemicalbook.comgoogle.com

However, it is the differences from benzene that often drive its utility. The presence of the sulfur heteroatom introduces distinct physicochemical properties, altering the molecule's polarity, solubility, and potential for drug-receptor interactions through hydrogen bonding. mdpi.com In medicinal chemistry, the thiophene ring is often employed as a bioisostere for a phenyl ring, a strategy where a part of a bioactive molecule is replaced by a chemically similar group to modulate its properties without losing its biological activity. chemicalbook.comgoogle.com This approach has been successfully used in the development of numerous pharmaceuticals, including anti-inflammatory agents, antibiotics, and anticancer drugs. vulcanchem.commdpi.com Furthermore, thiophene derivatives are pivotal in materials science, forming the basis of conductive polymers and organic electronics. vulcanchem.com

Role of Butanoic Acid Moieties in Complex Molecular Architectures

The butanoic acid moiety, a four-carbon carboxylic acid, serves as a versatile and fundamental component in the design of larger molecules. Its carboxylic acid group (-COOH) is a key functional handle, enabling a wide array of chemical transformations such as the formation of esters, amides, and acid halides. This reactivity allows the butanoic acid chain to act as a flexible linker or spacer, connecting different parts of a molecular architecture. mdpi.com

In the context of solid-phase synthesis, which is crucial for creating peptides and other complex biopolymers, butanoic acid derivatives can function as "handles" or "linkers" that tether the initial building block to a solid support. mdpi.com Beyond its role as a linker, the aliphatic four-carbon chain provides structural flexibility. The length and nature of this chain can be critical in positioning other functional groups in the correct spatial orientation for biological activity or for the desired properties in a material. Derivatives of butanoic acid are also studied for their own biological activities; for instance, butyric acid itself is a short-chain fatty acid with known roles in gut health and as a histone deacetylase (HDAC) inhibitor. biointerfaceresearch.comresearchgate.net This inherent bioactivity adds another layer of potential function when incorporated into more complex structures.

Academic Research Trajectories for Thiophene-Substituted Butanoic Acids

The combination of a thiophene ring and a butanoic acid chain creates a class of compounds that has attracted significant academic and industrial interest, primarily as intermediates in pharmaceutical synthesis. Research in this area often focuses on synthesizing these molecules and then using them to build more elaborate structures with potential therapeutic applications.

One prominent example is (S)-3-(2-thienylthio)butanoic acid, a key intermediate in the synthesis of Dorzolamide. google.com Dorzolamide is a medication used to treat glaucoma. The synthesis and manipulation of this thiophene-substituted butyric acid analogue have been the subject of patents and research aimed at improving reaction efficiency and enantiomeric purity. google.com Other research has explored how modifying the substitution pattern on the thiophene ring or the butanoic acid chain can lead to new biological activities. For instance, various N-(thiophen-2-yl) nicotinamide (B372718) derivatives, built upon thiophene scaffolds, have been synthesized and tested for fungicidal activity. mdpi.com These studies demonstrate a clear trajectory: using thiophene-butanoic acid structures as a scaffold to generate libraries of compounds for screening against various biological targets.

The following table compares several thiophene-substituted carboxylic acids found in chemical literature, highlighting their roles as synthetic intermediates.

| Compound Name | Ring Substituents | Carboxylic Acid Moiety | Primary Research Focus |

| (S)-3-(2-thienylthio)butanoic acid | Unsubstituted Thiophene (thioether linkage) | Butanoic acid | Intermediate for Dorzolamide (anti-glaucoma drug) google.com |

| 4-(2,5-Dichlorothiophen-3-yl)-2,2-dimethylbutanoic acid | 2,5-Dichloro | Dimethylbutanoic acid | Synthetic building block vulcanchem.com |

| N-(thiophen-2-yl) nicotinamide derivatives | Various | Part of a larger amide structure | Development of new fungicides mdpi.com |

Overview of Research Foci on 4-(2,5-Dimethylthiophen-3-yl)butanoic Acid as a Building Block

While broad research exists for the general class of thiophene-substituted carboxylic acids, specific published studies focusing on this compound are not prevalent in readily accessible scientific literature. However, based on its structure and the established chemistry of its constituent parts, its role as a specialized building block in organic synthesis can be clearly delineated. researchgate.netresearchgate.net

The primary research focus for a molecule like this would be its use as a synthon for creating larger, more complex target molecules. The structure possesses two key regions for chemical modification:

The Carboxylic Acid Group: This functional group can be readily converted into an acyl chloride, ester, or amide, allowing it to be coupled with alcohols, amines, or other nucleophiles. This makes it an ideal precursor for linking the dimethylthiophene head to another molecular fragment.

The Thiophene Ring: While the 2- and 5-positions are blocked by methyl groups, the 4-position remains available for electrophilic aromatic substitution, allowing for further functionalization of the heterocyclic core.

A closely related constitutional isomer, 3-(2,5-dimethylthiophen-3-yl)butanoic acid, is cataloged in chemical databases like PubChem, which confirms the chemical viability of this structural arrangement. nih.gov The properties of this isomer provide an insight into the expected physical characteristics of this compound.

| Property | Value (for the isomer 3-(2,5-dimethylthiophen-3-yl)butanoic acid) |

| Molecular Formula | C₁₀H₁₄O₂S nih.gov |

| Molecular Weight | 198.28 g/mol nih.gov |

| IUPAC Name | 3-(2,5-dimethylthiophen-3-yl)butanoic acid nih.gov |

| InChIKey | GMROGJUTTCKMBE-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | CC1=CC(=C(S1)C)C(C)CC(=O)O nih.gov |

The research trajectory for this compound would involve its synthesis and subsequent use in multi-step reaction sequences. For example, it could be used to synthesize novel analogues of existing drugs where a phenyl group is replaced by the 2,5-dimethylthiophene (B1293386) group to improve metabolic stability or receptor binding affinity. The dimethyl substitution pattern provides steric hindrance that can protect the thiophene ring from certain metabolic pathways, a common strategy in drug design.

Properties

IUPAC Name |

4-(2,5-dimethylthiophen-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-7-6-9(8(2)13-7)4-3-5-10(11)12/h6H,3-5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLTWBYDRVPLDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30305393 | |

| Record name | 4-(2,5-dimethylthiophen-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26420-27-9 | |

| Record name | NSC170644 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-dimethylthiophen-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30305393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 4 2,5 Dimethylthiophen 3 Yl Butanoic Acid and Its Precursors

Advanced Synthesis of 2,5-Dimethylthiophene (B1293386) Core

The 2,5-dimethylthiophene moiety serves as the foundational scaffold for the target molecule. Its synthesis can be achieved through several classical and modern heterocyclic chemistry reactions. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Exploration of Paal-Knorr Thiophene (B33073) Synthesis

The Paal-Knorr synthesis is a cornerstone reaction for the formation of substituted thiophenes, pyrroles, and furans from 1,4-dicarbonyl compounds. wikipedia.org For the synthesis of 2,5-dimethylthiophene, this method provides a direct and efficient route starting from hexane-2,5-dione. wikipedia.org The reaction involves the condensation of the 1,4-diketone with a sulfurizing agent, which facilitates both the introduction of the sulfur heteroatom and the subsequent dehydration to form the aromatic thiophene ring. organic-chemistry.orguobaghdad.edu.iq

Commonly employed sulfur sources include phosphorus pentasulfide (P₂S₅) and Lawesson's reagent. wikipedia.orgorganic-chemistry.org These reagents act as both sulfurizing and dehydrating agents, driving the reaction toward the formation of the thiophene product. organic-chemistry.org While the precise mechanism is still a subject of some discussion, it is generally believed to proceed through the formation of a thioketone intermediate, followed by intramolecular cyclization and elimination of water. organic-chemistry.orgquora.com It has been demonstrated that the corresponding furan (B31954) (e.g., 2,5-dimethylfuran (B142691) from acetonylacetone) is not a necessary intermediate in the pathway to the thiophene, as the yields of 2,5-dimethylthiophene from the diketone are significantly different under the same conditions. organic-chemistry.org

Table 1: Overview of Paal-Knorr Synthesis for 2,5-Dimethylthiophene

| Starting Material | Key Reagents | General Conditions | Product |

|---|

Investigation of Fiesselmann Thiophene Synthesis Derivatives

The Fiesselmann thiophene synthesis is a powerful method for preparing highly functionalized thiophenes. wikipedia.org The classic reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base, typically yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgresearchgate.net

While versatile, the standard Fiesselmann synthesis is not a direct or common route for producing simple alkyl-substituted thiophenes like 2,5-dimethylthiophene. The reaction inherently introduces hydroxyl and carboxylate functionalities onto the thiophene ring. wikipedia.org Adapting this methodology for 2,5-dimethylthiophene would necessitate a multi-step sequence involving the removal of these functional groups, rendering it a less atom-economical and more circuitous pathway compared to methods like the Paal-Knorr synthesis. Therefore, while derivatives of the Fiesselmann synthesis are crucial for creating complex thiophenes, they are not a primary strategic choice for the synthesis of the unsubstituted 2,5-dimethylthiophene core.

Gewald Aminothiophene Synthesis and Related Approaches

The Gewald aminothiophene synthesis is a well-known multicomponent reaction that provides access to polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as an amine. wikipedia.orgmdpi.com The mechanism is thought to begin with a Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

Similar to the Fiesselmann synthesis, the Gewald reaction is not a direct pathway to 2,5-dimethylthiophene. The product is fundamentally a 2-aminothiophene, often with additional substituents at other positions depending on the choice of starting materials. researchgate.net To arrive at 2,5-dimethylthiophene from a Gewald product, one would need to perform a deamination reaction to remove the amino group, in addition to ensuring the correct alkyl substitution pattern. This multi-step process makes the Gewald synthesis an indirect and generally inefficient approach for the specific purpose of preparing the 2,5-dimethylthiophene core.

Alternative Alkyl-Substituted Thiophene Formation Routes

Beyond the Paal-Knorr synthesis, several other methods are employed for the formation of alkyl-substituted thiophenes, particularly on an industrial scale. These routes often utilize simple, readily available feedstocks.

One major industrial method is the high-temperature reaction of n-butane with elemental sulfur. uobaghdad.edu.iq Another commercially significant process involves passing a mixture of acetylene (B1199291) and hydrogen sulfide (B99878) over a heated alumina (B75360) catalyst. uobaghdad.edu.iq A classical laboratory-scale approach to alkylthiophenes involves the Friedel-Crafts acylation of a simpler thiophene, followed by a reduction of the resulting ketone. For instance, acylation of 2-methylthiophene (B1210033) followed by a Wolff-Kishner reduction could be envisioned, although controlling the regioselectivity of the initial acylation can be a challenge.

Table 2: Summary of Alternative Synthesis Routes for Alkylthiophenes

| Method | Starting Materials | Conditions | Description |

|---|---|---|---|

| Industrial Sulfurization | n-Butane, Sulfur | High Temperature | A direct but high-energy process used for large-scale production. uobaghdad.edu.iq |

| Industrial Catalysis | Acetylene, Hydrogen Sulfide | Alumina catalyst, 400°C | A commercial method utilizing simple gaseous feedstocks. uobaghdad.edu.iq |

Construction of the Butanoic Acid Side Chain

Once the 2,5-dimethylthiophene core is obtained, the next critical phase is the regioselective introduction of the butanoic acid side chain at the 3-position. Since the more reactive 2- and 5-positions are blocked by methyl groups, electrophilic substitution is directed to the 3- or 4-positions.

Butanoyl Chloride/Butanoic Acid Coupling Reactions

The introduction of a four-carbon chain that can be converted into a butanoic acid group is typically achieved via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction. This reaction involves treating the aromatic heterocycle (2,5-dimethylthiophene) with an acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

A key strategic decision involves the choice of the acylating agent to efficiently arrive at the final butanoic acid product.

Strategy A: Acylation with Succinic Anhydride (B1165640)

A highly effective and common strategy for introducing a butanoic acid side chain is the Friedel-Crafts acylation using succinic anhydride. This reaction introduces a 4-oxo-butanoic acid chain in a single step.

Acylation: 2,5-Dimethylthiophene reacts with succinic anhydride and AlCl₃ to form 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic acid. The electrophilic attack occurs preferentially at the 3-position.

Reduction: The ketone carbonyl group in the resulting keto-acid is then reduced to a methylene (B1212753) (-CH₂-) group. This can be accomplished using standard reduction methods like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and hydrochloric acid) reduction. This step yields the final target compound, 4-(2,5-dimethylthiophen-3-yl)butanoic acid.

Strategy B: Acylation with Butanoyl Chloride and Subsequent Transformation

An alternative approach begins with the Friedel-Crafts acylation using butanoyl chloride.

Acylation: 2,5-Dimethylthiophene is acylated with butanoyl chloride in the presence of a Lewis acid to yield the ketone intermediate, 1-(2,5-dimethylthiophen-3-yl)butan-1-one. researchgate.netbiosynth.com

Conversion to Acid: The resulting ketone must then be converted to the carboxylic acid. This is a more complex transformation than the direct reduction in Strategy A. One potential, though less common, route is the Willgerodt–Kindler reaction, which can convert aryl alkyl ketones into the corresponding terminal carboxylic acids (as amides or thioamides, which are then hydrolyzed). This multi-step conversion makes Strategy A the more direct and frequently preferred pathway.

Table 3: Strategic Pathway for Side Chain Construction (Strategy A)

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2,5-Dimethylthiophene, Succinic anhydride, AlCl₃ | 4-(2,5-Dimethylthiophen-3-yl)-4-oxobutanoic acid |

Condensation Reactions for Butanoic Acid Linkage

Condensation reactions provide a classical and effective method for building the butanoic acid side chain. The Knoevenagel condensation is a particularly relevant example, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene group. derpharmachemica.commdpi.com

A plausible synthetic route begins with the formylation of 2,5-dimethylthiophene to produce 2,5-dimethylthiophene-3-carbaldehyde. This aldehyde can then undergo a Knoevenagel condensation with malonic acid or its esters (e.g., diethyl malonate) in the presence of a basic catalyst like piperidine (B6355638) or pyridine. This reaction forms an unsaturated dicarboxylic acid or ester intermediate. Subsequent catalytic hydrogenation (e.g., using H₂/Pd-C) would reduce the carbon-carbon double bond. The final step involves hydrolysis of the ester groups (if used) and decarboxylation upon heating to yield the target molecule, this compound.

The mechanism of the Knoevenagel condensation is initiated by the base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. derpharmachemica.com

Table 1: Hypothetical Knoevenagel Condensation Pathway

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2,5-Dimethylthiophene-3-carbaldehyde, Diethyl malonate | Piperidine, Toluene, Heat (Dean-Stark) | Diethyl 2-((2,5-dimethylthiophen-3-yl)methylene)malonate |

| 2 | Diethyl 2-((2,5-dimethylthiophen-3-yl)methylene)malonate | H₂, Pd/C, Ethanol (B145695) | Diethyl 2-((2,5-dimethylthiophen-3-yl)methyl)malonate |

Strategic Incorporation of Butanoic Acid via Nucleophilic Substitution

An alternative strategy involves the use of nucleophilic substitution reactions, which are fundamental in forming C-C bonds. libretexts.org This approach requires a 2,5-dimethylthiophene precursor functionalized with a suitable leaving group, such as a halide. A common precursor for building a side chain is a halomethyl derivative.

The synthesis could commence with the chloromethylation or bromomethylation of 2,5-dimethylthiophene to yield 3-(halomethyl)-2,5-dimethylthiophene. This electrophilic substrate can then be reacted with a nucleophile, such as the sodium salt of diethyl malonate (a malonic ester synthesis). This SN2 reaction attaches a three-carbon fragment to the thiophene ring. The resulting diester is subsequently hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes thermal decarboxylation to yield 3-(2,5-dimethylthiophen-3-yl)propanoic acid. To achieve the desired butanoic acid, a chain extension step (e.g., Arndt-Eistert homologation) would be necessary, or an alternative nucleophile such as the enolate of ethyl 4-cyanobutanoate could be used.

The success of this pathway relies on the ability to selectively functionalize the thiophene ring and the efficiency of the nucleophilic displacement on the thienyl substrate. nih.gov

Willgerodt-Kindler Reaction Applications for Thienylacetic Acid Synthesis

The Willgerodt-Kindler reaction is a unique transformation that converts aryl alkyl ketones into terminal thioamides, which can then be hydrolyzed to the corresponding carboxylic acids. wikipedia.orgorganic-chemistry.org This reaction effectively facilitates the migration of a carbonyl group to the terminal position of an alkyl chain and its subsequent oxidation. wikipedia.orgresearchgate.net

For the synthesis of a precursor to the target molecule, one could start with 3-acetyl-2,5-dimethylthiophene (B1297827). This ketone can be prepared via Friedel-Crafts acylation of 2,5-dimethylthiophene. acs.org Subjecting 3-acetyl-2,5-dimethylthiophene to Willgerodt-Kindler conditions—typically heating with elemental sulfur and a secondary amine like morpholine—would yield 2-(2,5-dimethylthiophen-3-yl)-1-morpholinoethanethione. msu.edu Subsequent acidic or basic hydrolysis of this thioamide would produce (2,5-dimethylthiophen-3-yl)acetic acid.

It is important to note that this method directly yields a thienylacetic acid derivative, which is two carbons shorter than the desired butanoic acid. Therefore, this pathway provides a strategic route to a key intermediate, which would then require a two-carbon chain extension (e.g., via conversion to the acid chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement, or through malonic ester synthesis) to obtain this compound.

Table 2: Willgerodt-Kindler Reaction for Precursor Synthesis

| Starting Material | Reagents | Product of Reaction | Final Hydrolyzed Product |

|---|

Optimization of Synthetic Routes and Reaction Conditions

Optimizing synthetic pathways is crucial for maximizing product yield and purity while minimizing costs, reaction times, and environmental impact. For the synthesis of this compound, several modern techniques and principles can be applied.

Phase-Transfer Catalysis in Thiophene-Butanoic Acid Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). youtube.com In the context of synthesizing thiophene-butanoic acids, PTC can be particularly advantageous for the nucleophilic substitution route (Section 2.2.3).

For instance, in the alkylation of diethyl malonate with 3-(halomethyl)-2,5-dimethylthiophene, the malonate ester is typically deprotonated by a base. Using an aqueous solution of an inexpensive base like sodium hydroxide (B78521) with the organic substrate is made possible by a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether. acs.org The catalyst transports the nucleophilic anion (e.g., hydroxide or malonate enolate) from the aqueous phase to the organic phase where it can react with the substrate. phasetransfer.com This method avoids the need for expensive, anhydrous solvents and strong, moisture-sensitive bases, often leading to higher yields, milder reaction conditions, and simplified workup procedures. phasetransfer.com

Microwave-Assisted Organic Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity. nih.govacs.org The rapid and uniform heating provided by microwaves can accelerate reactions that are sluggish under conventional heating. researchgate.net

Many of the key reactions in the synthesis of the target compound could be optimized using this technique. For example:

Condensation Reactions: Knoevenagel condensations can be significantly accelerated, reducing reaction times from hours to minutes.

Willgerodt-Kindler Reaction: This reaction, which typically requires prolonged heating at high temperatures, has been shown to proceed much more efficiently under microwave irradiation, leading to higher yields of the desired thioamide in shorter times. msu.edu

Cross-Coupling Reactions: If precursors are made using methods like Suzuki coupling, microwave assistance can be highly effective. nih.govacs.org

The solvent-free application of microwave synthesis, where reactants are adsorbed onto a solid support like alumina, further enhances its "green chemistry" credentials by reducing solvent waste. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Reactions

| Reaction Type | Conventional Method | Microwave-Assisted Method | Potential Advantage |

|---|---|---|---|

| Knoevenagel Condensation | Hours of refluxing | Minutes of irradiation | Drastic reduction in reaction time |

| Willgerodt-Kindler | 8-24 hours at >150 °C | 15-60 minutes | Increased speed and yield |

Control of Reaction Parameters for Optimal Yields and Purity

Beyond specific techniques like PTC and MAOS, meticulous control over fundamental reaction parameters is essential for optimizing any synthetic route. researchgate.net

Temperature: Many reactions involving thiophenes are sensitive to temperature. For instance, Friedel-Crafts acylation must be carefully controlled to prevent polymerization and side-product formation, which can be initiated by strong Lewis acids. iust.ac.ir Similarly, lithiation reactions for creating functionalized thiophene intermediates are typically performed at very low temperatures (-78 °C) to ensure selectivity and prevent decomposition. jcu.edu.au

Solvent: The choice of solvent can influence reaction rates and selectivity. In nucleophilic aromatic substitution reactions on thiophene rings, polar aprotic solvents like DMF or DMAc are often preferred as they can stabilize charged intermediates and accelerate the reaction. nih.govresearchgate.net

Catalyst and Reagent Stoichiometry: The concentration and type of catalyst are critical. In metal-catalyzed reactions, catalyst loading must be optimized to balance reaction speed with cost and potential product contamination. semanticscholar.org In reactions like the Friedel-Crafts acylation of thiophene, using a milder Lewis acid such as tin tetrachloride instead of aluminum chloride can prevent the formation of tars. iust.ac.ir Precise control over the stoichiometry of reagents, especially strong bases or highly reactive intermediates, is necessary to minimize side reactions and maximize the yield of the desired product.

Enantioselective and Diastereoselective Synthesis Approaches for Related Chiral Analogs

The introduction of chirality into analogs of this compound can be strategically achieved through several well-established asymmetric synthesis techniques. These methods offer control over the stereochemical outcome, leading to the formation of specific enantiomers or diastereomers.

Diastereoselective Alkylation using Chiral Auxiliaries

A reliable method for establishing a chiral center is through the diastereoselective alkylation of a precursor carboxylic acid derivative, such as (2,5-Dimethylthiophen-3-yl)acetic acid. This approach involves the temporary attachment of a chiral auxiliary to the carboxylic acid, which directs the stereochemical course of a subsequent alkylation reaction. nih.govharvard.edu

One of the most effective and widely used classes of chiral auxiliaries for this purpose is the pseudoephedrine family. nih.govharvard.edu For instance, (2,5-Dimethylthiophen-3-yl)acetic acid can be converted to the corresponding pseudoephedrine amide. Deprotonation of this amide with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. This enolate can then react with an appropriate electrophile, such as an ethyl halide, to introduce a substituent at the α-position to the carbonyl group. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched carboxylic acid. nih.gov

Similarly, Evans oxazolidinones are another class of highly effective chiral auxiliaries that can be employed for diastereoselective alkylations. The N-acylated oxazolidinone derived from (2,5-Dimethylthiophen-3-yl)acetic acid can be deprotonated to form a Z-enolate, which then undergoes highly diastereoselective alkylation. researchgate.net The stereochemical outcome is dictated by the structure of the chiral auxiliary. Cleavage of the auxiliary then yields the desired chiral carboxylic acid.

| Chiral Auxiliary | Electrophile | Typical Diastereomeric Excess (de) | Reference Methodology |

|---|---|---|---|

| Pseudoephedrine | Ethyl iodide | >95% | nih.govharvard.edu |

| Evans Oxazolidinone | Benzyl bromide | >98% | researchgate.net |

Enantioselective Conjugate Addition

An alternative strategy involves the enantioselective conjugate addition of a nucleophile to an α,β-unsaturated precursor, such as (E)-3-(2,5-Dimethylthiophen-3-yl)acrylic acid or its ester derivatives. researchgate.netrsc.orgnih.govnih.gov This reaction, often catalyzed by a chiral organocatalyst or a chiral metal complex, can establish a stereocenter at the β-position of the carbonyl group.

For example, the Michael addition of a nucleophile, such as a malonate ester, to an ester of (E)-3-(2,5-Dimethylthiophen-3-yl)acrylic acid can be rendered enantioselective by using a bifunctional chiral organocatalyst, like a cinchona alkaloid-derived thiourea. rsc.org The catalyst activates both the electrophile and the nucleophile through hydrogen bonding interactions, facilitating the reaction within a chiral environment and leading to high enantioselectivity.

| Nucleophile | Chiral Catalyst System | Typical Enantiomeric Excess (ee) | Reference Methodology |

|---|---|---|---|

| Dimethyl malonate | Cinchona alkaloid-thiourea | 90-98% | rsc.orgnih.gov |

| Thiophenol | Chiral squaramide catalyst | up to 99% | nih.gov |

Enantioselective Hydrogenation

Catalytic asymmetric hydrogenation of the double bond in (E)-3-(2,5-Dimethylthiophen-3-yl)acrylic acid or its derivatives presents another powerful method for the synthesis of chiral analogs. rsc.orgub.edunih.gov This approach utilizes a chiral transition metal catalyst, typically based on rhodium or iridium, with a chiral phosphine (B1218219) ligand.

The substrate coordinates to the chiral metal center, and the subsequent delivery of hydrogen occurs from one face of the double bond, dictated by the steric and electronic properties of the chiral ligand. This results in the formation of the saturated carboxylic acid with high enantiomeric excess. A variety of chiral phosphine ligands have been developed for this purpose, offering a high degree of control over the stereochemical outcome. rsc.orgnih.gov

| Catalyst System | Typical Enantiomeric Excess (ee) | Reference Methodology |

|---|---|---|

| [Rh(COD)2]BF4 / Chiral Phosphinediamine Ligand | >95% | rsc.org |

| Ir-MaxPHOX catalyst | up to 99% | ub.edu |

| Rhodium / PhthalaPhos Ligand | >97% | nih.gov |

Chemical Transformations and Derivatization Studies of 4 2,5 Dimethylthiophen 3 Yl Butanoic Acid

Reactivity of the Thiophene (B33073) Ring System

The 2,5-dimethylthiophen-3-yl group imparts characteristic reactivity to the molecule, primarily governed by the electron-rich nature of the thiophene ring.

Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus

The thiophene ring is known to be more reactive towards electrophiles than benzene (B151609). In 4-(2,5-Dimethylthiophen-3-yl)butanoic acid, the positions available for electrophilic attack are the 4-position on the thiophene ring. The presence of two electron-donating methyl groups at the 2- and 5-positions, along with the alkyl substituent at the 3-position, further activates the ring towards electrophilic aromatic substitution. researchgate.netmedify.cominia.edu.egmasterorganicchemistry.commasterorganicchemistry.com

Common electrophilic aromatic substitution reactions that can be envisaged for this compound include nitration, sulfonation, and Friedel-Crafts acylation. masterorganicchemistry.comyoutube.com For instance, nitration would likely proceed at the 4-position to yield 4-(4-nitro-2,5-dimethylthiophen-3-yl)butanoic acid. Similarly, Friedel-Crafts acylation, for example with acetyl chloride in the presence of a Lewis acid catalyst, would also be expected to introduce the acetyl group at the 4-position. The general mechanism for these reactions involves the attack of the electrophile by the π-electron system of the thiophene ring to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Electrophile | Reagents | Predicted Product |

| NO₂⁺ | HNO₃, H₂SO₄ | 4-(4-Nitro-2,5-dimethylthiophen-3-yl)butanoic acid |

| SO₃ | H₂SO₄ (fuming) | 4-(2,5-Dimethyl-4-sulfonylthiophen-3-yl)butanoic acid |

| R-C=O⁺ | RCOCl, AlCl₃ | 4-(4-Acyl-2,5-dimethylthiophen-3-yl)butanoic acid |

Functionalization at the 2,5-Dimethyl Positions

Direct functionalization of the methyl groups at the 2- and 5-positions of the thiophene ring presents a greater challenge compared to electrophilic substitution on the ring itself. However, these positions can potentially be modified through radical reactions. For instance, free radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to the formation of bromomethyl derivatives. Subsequent nucleophilic substitution reactions on these brominated intermediates could then be employed to introduce a variety of functional groups.

Halogenation Studies on Thiophene Derivatives

Halogenation is a common and important transformation for thiophene derivatives. jcu.edu.au In the case of this compound, direct halogenation with reagents such as chlorine, bromine, or iodine is expected to occur at the vacant 4-position of the thiophene ring. For example, reaction with bromine in a suitable solvent would likely yield 4-(4-bromo-2,5-dimethylthiophen-3-yl)butanoic acid. tandfonline.comresearchgate.net The high reactivity of the 2,5-dimethylthiophene (B1293386) system may necessitate careful control of reaction conditions to avoid over-halogenation. The introduction of a halogen atom provides a versatile handle for further synthetic modifications, such as cross-coupling reactions. jcu.edu.au

Reactions Involving the Butanoic Acid Moiety

The butanoic acid side chain offers a rich platform for a variety of chemical transformations typical of carboxylic acids.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted into esters and amides.

Esterification can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.comlibretexts.org For example, reacting the parent acid with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 4-(2,5-dimethylthiophen-3-yl)butanoate. masterorganicchemistry.com Other methods include reaction with alkyl halides in the presence of a base, or the use of coupling agents. organic-chemistry.orgresearchgate.net

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation often requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). acs.orgorganic-chemistry.orgmdpi.comsci-hub.senih.gov Reaction with a primary amine, R-NH₂, would yield the corresponding N-alkyl-4-(2,5-dimethylthiophen-3-yl)butanamide.

Table 2: Examples of Esterification and Amidation Products

| Reagent | Reaction Type | Product |

| Ethanol (in presence of H⁺) | Esterification | Ethyl 4-(2,5-dimethylthiophen-3-yl)butanoate |

| Benzylamine (with coupling agent) | Amidation | N-Benzyl-4-(2,5-dimethylthiophen-3-yl)butanamide |

| Methanol (B129727) (in presence of H⁺) | Esterification | Methyl 4-(2,5-dimethylthiophen-3-yl)butanoate |

Reduction and Oxidation Pathways of the Carboxylic Acid Group

The carboxylic acid functionality can undergo both reduction and oxidation, leading to different classes of compounds.

Reduction of the carboxylic acid group in this compound can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). vaia.comidc-online.comchemistrysteps.comlibretexts.orgorganicchemistrytutor.com This reaction would convert the carboxylic acid to the corresponding primary alcohol, 4-(2,5-dimethylthiophen-3-yl)butan-1-ol. The intermediate aldehyde is generally not isolated as it is more reactive than the starting carboxylic acid. libretexts.org

Oxidation of the butanoic acid moiety is less straightforward. The carboxylic acid group is already in a high oxidation state. However, the thiophene ring itself can be susceptible to oxidation under certain conditions. nih.govresearchgate.netsylzyhg.comfemaflavor.orgrsc.orgacs.org Strong oxidizing agents may lead to the oxidation of the sulfur atom in the thiophene ring, potentially forming a sulfoxide (B87167) or a sulfone. The alkyl side chain could also be susceptible to oxidation at the benzylic-like position adjacent to the thiophene ring, although this is generally less favorable than reactions on the ring itself.

Formation of Ketones and Aldehydes from Butanoic Acid Derivatives

The carboxylic acid group of this compound is a key functional handle for the synthesis of corresponding ketones and aldehydes. These transformations typically involve the conversion of the carboxylic acid into a more reactive intermediate, such as an acyl chloride or Weinreb amide, followed by reaction with appropriate organometallic reagents or reducing agents.

Ketone Synthesis: A primary route to ketones from carboxylic acids is through the Friedel-Crafts acylation reaction. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com This involves converting the butanoic acid to its acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-(2,5-dimethylthiophen-3-yl)butanoyl chloride can then react with an aromatic or heteroaromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield an aryl or heteroaryl ketone. masterorganicchemistry.com This electrophilic aromatic substitution introduces the thiophene-containing acyl group onto the aromatic substrate. sigmaaldrich.com

Alternatively, the acyl chloride can be reacted with organometallic reagents, such as organocuprates (Gilman reagents) or organocadmium compounds, to afford the corresponding ketones. A more modern and versatile approach involves the formation of a Weinreb amide, N-methoxy-N-methyl-4-(2,5-dimethylthiophen-3-yl)butanamide. This intermediate reacts with Grignard or organolithium reagents to produce ketones in good yields, avoiding the common problem of over-addition that can occur with more reactive acyl chlorides.

Recent advancements in photoredox catalysis have also provided methods for the direct deoxygenative synthesis of ketones from carboxylic acids and alkenes, offering a potentially more streamlined and environmentally friendly approach. nih.gov

Aldehyde Synthesis: The reduction of the carboxylic acid group to an aldehyde is a more delicate transformation, as over-reduction to the primary alcohol is a common side reaction. A reliable method involves the controlled reduction of a carboxylic acid derivative. For instance, the acyl chloride can be reduced to the corresponding aldehyde using a sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) in what is known as the Rosenmund reduction (using H₂ and a poisoned catalyst) or by other selective reducing agents. Another approach is the reduction of the corresponding Weinreb amide with a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H).

Table 1: Plausible Synthetic Routes to Ketones and Aldehydes

| Product Type | Intermediate | Key Reagent(s) | Reaction Type |

|---|---|---|---|

| Aryl Ketone | Acyl Chloride | Arene, AlCl₃ | Friedel-Crafts Acylation |

| Alkyl Ketone | Weinreb Amide | Grignard Reagent | Nucleophilic Acyl Substitution |

| Aldehyde | Acyl Chloride | LiAl(O-t-Bu)₃H | Partial Reduction |

| Aldehyde | Weinreb Amide | DIBAL-H | Partial Reduction |

Synthesis of Novel Heterocyclic Compounds Incorporating the this compound Scaffold

The unique structure of this compound makes it an attractive starting material for the synthesis of more complex heterocyclic systems. The butanoic acid chain can be manipulated to form part of a new ring, leading to fused or appended heterocyclic derivatives with novel chemical and potentially biological properties.

Pyridazinone rings are important pharmacophores found in a variety of biologically active compounds. A common synthetic route to 4,5-dihydropyridazin-3(2H)-ones involves the cyclocondensation of a γ-keto acid with a hydrazine (B178648) derivative. mdpi.com To utilize this compound for this purpose, it would first need to be converted into a suitable γ-keto acid.

This can be achieved via an intramolecular Friedel-Crafts acylation if the thiophene ring is sufficiently activated, or more commonly, through a multi-step sequence. For example, the butanoic acid could be chain-extended and functionalized to introduce a ketone at the gamma position relative to the carboxylic acid. The resulting γ-keto acid, 4-oxo-4-(aryl/alkyl)-2-[substituted]-butanoic acid, can then be cyclized by heating with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol or butanol. mdpi.com The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyridazinone ring.

Table 2: General Scheme for Pyridazinone Synthesis

| Step | Reactant(s) | Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound derivative | Acylation/Oxidation | γ-Keto acid |

| 2 | γ-Keto acid, Hydrazine hydrate | Reflux in Ethanol/Butanol | 6-(2,5-Dimethylthiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one derivative |

Pyrazoline and pyrazole (B372694) moieties are five-membered nitrogen-containing heterocycles that are prevalent in pharmaceuticals. Their synthesis from butanoic acid derivatives requires the formation of key precursors like α,β-unsaturated carbonyl compounds (chalcones) for pyrazolines, or 1,3-dicarbonyl compounds for pyrazoles. nih.govresearchgate.netdergipark.org.tr

Pyrazoline Synthesis: To synthesize a pyrazoline derivative, this compound would first be converted into a ketone. This ketone could then undergo a Claisen-Schmidt condensation with an aromatic or heteroaromatic aldehyde under basic or acidic conditions to form the corresponding chalcone (B49325), an α,β-unsaturated ketone. The subsequent reaction of this chalcone with hydrazine or a substituted hydrazine in a solvent like acetic acid or ethanol leads to the formation of the 2-pyrazoline (B94618) ring through a Michael addition followed by cyclization and dehydration. dergipark.org.trsemanticscholar.org

Pyrazole Synthesis: The synthesis of a pyrazole ring typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine. rsc.orgmdpi.comchim.it Starting from this compound, one could envision a Claisen condensation of an ester derivative with another ester or ketone to generate a β-keto ester or a 1,3-diketone. This dicarbonyl intermediate would then readily react with hydrazine to form the pyrazole ring. mdpi.comresearchgate.net A one-pot synthesis of pyrazoles from arenes and carboxylic acids has also been developed, which proceeds through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.org

Table 3: Synthetic Pathways to Pyrazoline and Pyrazole Derivatives

| Target Heterocycle | Key Precursor | Precursor Synthesis from Starting Material | Cyclization Reagent |

|---|---|---|---|

| Pyrazoline | Chalcone (α,β-Unsaturated Ketone) | Ketone formation -> Claisen-Schmidt Condensation | Hydrazine Hydrate |

| Pyrazole | 1,3-Diketone or β-Keto Ester | Esterification -> Claisen Condensation | Hydrazine Hydrate |

Sulfonamide Derivatives: The synthesis of sulfonamide derivatives would necessitate the introduction of an amino group onto the this compound scaffold. This could be achieved through various synthetic routes, such as a Curtius, Hofmann, or Schmidt rearrangement of the carboxylic acid or a derivative, to yield an amine. The resulting amine could then be reacted with a sulfonyl chloride (R-SO₂Cl) in the presence of a base to form the desired sulfonamide. mdpi.com Alternatively, electrochemical methods have been developed for the synthesis of sulfonamides from anilines and arylsulfinic acids. nih.gov

Other Heterocycle Annulations: The versatile reactivity of the thiophene ring and the butanoic acid side chain allows for other types of heterocycle formations. One notable example is the Gewald reaction, a multicomponent reaction that produces highly substituted 2-aminothiophenes. nih.govumich.edumdpi.comarkat-usa.org A ketone or aldehyde derived from this compound could potentially serve as the carbonyl component in a Gewald reaction, along with an activated nitrile (e.g., malononitrile) and elemental sulfur, in the presence of a base. The resulting 2-aminothiophene derivative is a valuable building block itself and can be used to synthesize a variety of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, by reaction with suitable reagents. umich.edu

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental insights into the chemical environment of each hydrogen and carbon atom within the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 4-(2,5-Dimethylthiophen-3-yl)butanoic acid, distinct signals would be expected for the protons of the two methyl groups on the thiophene (B33073) ring, the single aromatic proton on the thiophene ring, the three methylene (B1212753) groups of the butanoic acid chain, and the acidic proton of the carboxyl group.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. docbrown.infodocbrown.info The spectrum for this compound would show ten distinct signals corresponding to the two methyl carbons, the four thiophene ring carbons, the three aliphatic chain carbons, and the carboxyl carbon. The chemical shift of each carbon is influenced by its hybridization and proximity to electronegative atoms like oxygen and sulfur. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound ¹H NMR Analysis

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11-12 | Broad Singlet | 1H | -COOH |

| ~6.7 | Singlet | 1H | Thiophene C4-H |

| ~2.6 | Triplet | 2H | -CH₂-COOH |

| ~2.5 | Triplet | 2H | Thiophene-CH₂- |

| ~2.4 | Singlet | 3H | Thiophene C5-CH₃ |

| ~2.2 | Singlet | 3H | Thiophene C2-CH₃ |

¹³C NMR Analysis

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~179 | -COOH |

| ~135 | Thiophene C2 |

| ~133 | Thiophene C5 |

| ~130 | Thiophene C3 |

| ~125 | Thiophene C4 |

| ~34 | -CH₂-COOH |

| ~30 | Thiophene-CH₂- |

| ~25 | -CH₂-CH₂-CH₂- |

| ~15 | Thiophene C5-CH₃ |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the signals of the three adjacent methylene (-CH₂-) groups in the butanoic acid side chain, confirming their sequence.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already-assigned proton in the ¹H spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

In GC-MS, the compound is first vaporized and separated from other components using a gas chromatograph before being introduced into the mass spectrometer. academicjournals.org The most common ionization method in GC-MS is Electron Ionization (EI), which is a high-energy technique that causes the molecule to fragment in a reproducible manner.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺•) at an m/z corresponding to its molecular weight (198.28). The fragmentation pattern provides a "fingerprint" that can be used for identification. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.org Another significant fragmentation would involve the cleavage of the bond between the thiophene ring and the butanoic acid chain.

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity |

|---|---|

| 198 | [M]⁺• (Molecular Ion) |

| 181 | [M - •OH]⁺ |

| 153 | [M - •COOH]⁺ |

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion to several decimal places. docbrown.info This high accuracy allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₀H₁₄O₂S), HRMS would be able to distinguish its molecular ion from other ions that have the same nominal mass but a different elemental composition.

Calculated Accurate Mass: The monoisotopic mass of C₁₀H₁₄O₂S is calculated to be 198.0715 Da . An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental formula.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally fragile molecules, including carboxylic acids. nih.govnih.gov Unlike EI, ESI typically does not cause fragmentation and instead generates protonated or deprotonated molecular ions. This is highly useful for confirming the molecular weight of the compound.

When analyzed by ESI-MS, this compound would be expected to produce:

In positive ion mode : A protonated molecule, [M+H]⁺, at an m/z of approximately 199.0788 .

In negative ion mode : A deprotonated molecule, [M-H]⁻, at an m/z of approximately 197.0642 , due to the loss of the acidic proton from the carboxylic acid group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the interaction of infrared radiation or inelastically scattered light with the sample, specific functional groups within a molecule can be identified based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For this compound, the FTIR spectrum is expected to exhibit a series of absorption bands that confirm the presence of its key functional groups: the carboxylic acid and the substituted thiophene ring.

The most prominent feature in the IR spectrum of a carboxylic acid is the broad absorption band arising from the O-H stretching vibration of the hydroxyl group, which typically appears in the region of 2500-3300 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. Another key indicator is the sharp and intense C=O stretching vibration of the carbonyl group, expected between 1710 and 1760 cm⁻¹.

The presence of the 2,5-dimethylthiophene (B1293386) ring would be confirmed by several characteristic peaks. C-H stretching vibrations from the methyl groups and the thiophene ring itself are anticipated in the 2850-3000 cm⁻¹ region. The C=C stretching vibrations within the thiophene ring typically give rise to absorptions in the 1400-1600 cm⁻¹ range. Furthermore, the C-S stretching vibration, characteristic of the thiophene heterocycle, would likely appear as a weaker band in the fingerprint region.

Table 1: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 2500-3300 (broad) | Carboxylic Acid |

| C-H Stretch (Alkyl/Aryl) | 2850-3000 | Butanoic chain, Methyl groups, Thiophene ring |

| C=O Stretch | 1710-1760 (strong) | Carboxylic Acid |

| C=C Stretch | 1400-1600 | Thiophene Ring |

| C-O Stretch | 1210-1320 | Carboxylic Acid |

The experimental spectrum is typically recorded using the KBr pellet method, with a spectral resolution of around 2 cm⁻¹.

Vapor Phase IR Spectroscopy

Vapor phase IR spectroscopy provides information about molecules in the gaseous state, free from intermolecular interactions like the hydrogen bonding that dominates in the condensed phase. For this compound, a gas-phase spectrum would show significant differences compared to its solid-state FTIR spectrum.

The most notable change would be in the O-H stretching region of the carboxylic acid. Instead of a broad band, a sharper band at a higher frequency (typically 3500-3700 cm⁻¹) would be observed, corresponding to the free, non-hydrogen-bonded hydroxyl group. Similarly, the C=O stretching frequency may shift slightly, as intermolecular forces are minimized. This technique is particularly useful for studying the intrinsic vibrational properties of the molecule and for computational comparisons. However, obtaining a vapor phase spectrum for a compound like this can be challenging due to the need for sufficient vapor pressure without thermal decomposition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. This technique is valuable for analyzing compounds with chromophores, such as aromatic or heterocyclic rings.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted thiophene ring. Thiophene itself exhibits strong absorption bands below 250 nm due to π → π* transitions. The presence of two methyl groups (auxochromes) and an alkyl chain on the thiophene ring is likely to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to unsubstituted thiophene. The carboxylic acid group itself is a weak chromophore and is not expected to contribute significantly to the absorption in the typical UV-Vis range (above 200 nm). The analysis helps in understanding the electronic properties and conjugation within the molecule.

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, primarily single-crystal X-ray diffraction, provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography is a particularly powerful and widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach for purity assessment.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, the mobile phase would likely consist of a mixture of an aqueous solvent (often with an acid modifier like phosphoric acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good resolution and efficient elution.

Detection is commonly achieved using a UV detector, set to a wavelength where the thiophene chromophore absorbs strongly. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, while the peak area can be used for quantification to determine its purity.

Table 2: Hypothetical HPLC Parameters for Purity Analysis

| Parameter | Value/Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 4 µm) |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~230-260 nm |

This method would effectively separate this compound from potential starting materials, by-products, or degradation products.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. For this compound, GC, often coupled with a mass spectrometer (GC-MS), serves as a definitive method for assessing purity and performing quantitative measurements. nih.govnih.gov

Purity Analysis: In the context of purity determination, GC separates the target compound from any impurities, such as starting materials, byproducts, or degradation products from its synthesis. The principle lies in the differential partitioning of compounds between a stationary phase (within a capillary column) and a mobile phase (an inert carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.

A typical purity analysis would involve dissolving a sample of this compound in a suitable solvent and injecting it into the GC system. The resulting chromatogram displays peaks corresponding to each separated compound. The purity is generally calculated based on the relative area of the main peak corresponding to the target compound against the total area of all detected peaks. For carboxylic acids like the subject compound, derivatization is sometimes employed to increase volatility and improve peak shape.

Quantitative Analysis: For quantitative analysis, GC is used to determine the exact concentration of this compound in a sample. This is achieved by comparing the peak area of the analyte to that of a known concentration of a standard. This can be done using either an external or internal standard method. The internal standard method, where a known amount of a different, non-interfering compound is added to every sample and standard, is often preferred as it corrects for variations in injection volume and instrument response.

The selection of GC parameters is crucial for achieving good separation and accurate quantification. These parameters include the type of column, temperature program, carrier gas flow rate, and detector type.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | MXT-5 or similar mid-polarity capillary column (e.g., 30m x 0.25mm, 0.25µm film) | Provides separation of analytes based on boiling point and polarity. |

| Carrier Gas | Helium or High-Purity Nitrogen | Acts as the mobile phase to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample upon injection. |

| Oven Program | Initial 60°C, ramp to 280°C at 10°C/min, hold for 5 min | A temperature gradient is used to elute a wide range of compounds with varying boiling points. semanticscholar.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides high sensitivity for organic compounds; MS provides structural information for peak identification. |

Table 2: Representative Data from a GC Purity Analysis

| Peak No. | Retention Time (min) | Component | Area (%) |

|---|---|---|---|

| 1 | 8.5 | Solvent | 0.5 |

| 2 | 12.2 | Unknown Impurity | 0.3 |

| 3 | 15.8 | This compound | 99.1 |

Solid-Phase Extraction (SPE) in Sample Preparation

Solid-Phase Extraction (SPE) is a sample preparation technique used to isolate, concentrate, and purify analytes from a complex matrix before their analysis by a method like GC. nih.gov For this compound, SPE is essential when the sample matrix interferes with analysis or when the analyte concentration is too low for direct detection. researchgate.net

The process involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge. The analyte of interest is retained on the solid phase while other components of the sample matrix pass through. The analyte is then selectively eluted with a small volume of a suitable solvent.

The choice of the solid phase is critical and depends on the chemical properties of the analyte and the matrix. For a carboxylic acid like this compound, several types of sorbents could be effective:

Reversed-Phase (e.g., C8, C18): Retains non-polar compounds from a polar matrix. The sample would be acidified to suppress the ionization of the carboxylic acid group, increasing its retention.

Ion-Exchange (e.g., Anion Exchange): Retains negatively charged species. The sample would be adjusted to a pH where the carboxylic acid is deprotonated (negatively charged), allowing it to bind to the positively charged sorbent.

Polymeric (e.g., ENV+): Offers a combination of retention mechanisms and can be effective for a broad range of analytes. nih.gov

The general steps in an SPE procedure are conditioning, sample loading, washing, and elution.

Table 3: Example Solid-Phase Extraction (SPE) Protocol

| Step | Procedure | Purpose |

|---|---|---|

| 1. Conditioning | Pass 5 mL of methanol, followed by 5 mL of deionized water (pH adjusted to ~2) through a C18 cartridge. | To activate the sorbent and create an environment suitable for analyte retention. |

| 2. Sample Loading | Acidify the sample to pH ~2 and pass it slowly through the conditioned cartridge. | To retain the protonated, less polar this compound on the C18 sorbent. |

| 3. Washing | Pass 5 mL of water/methanol (95:5) through the cartridge. | To remove weakly bound, more polar impurities while the analyte of interest remains on the sorbent. |

| 4. Elution | Pass 2 mL of methanol or acetonitrile through the cartridge to collect the analyte. | To desorb the purified and concentrated analyte from the sorbent. The resulting solution is ready for GC analysis. |

The effectiveness of an SPE method is often evaluated by its recovery rate, which should ideally be high and reproducible. researchgate.net

Table 4: Hypothetical SPE Method Performance Data

| Analyte | Sample Matrix | Sorbent Type | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

|---|---|---|---|---|

| This compound | Aqueous Solution | C18 Silica | 95.2 | 4.5 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties such as optimized geometry, orbital energies, and spectroscopic signatures. However, no dedicated DFT studies for 4-(2,5-Dimethylthiophen-3-yl)butanoic acid are present in the surveyed literature. Consequently, specific data for the following subsections are not available.

Optimization of Geometrical Parameters

Information regarding the optimized bond lengths, bond angles, and dihedral angles of this compound, which would be a standard output of DFT calculations, is not available in published research.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of molecular stability. Without specific DFT calculations for this compound, these parameters remain unknown.

Vibrational Spectra Prediction and Correlation with Experimental Data (IR, Raman)

Theoretical vibrational spectra (Infrared and Raman) are often calculated using DFT to complement and aid in the interpretation of experimental spectroscopic data. There are no published studies containing predicted or experimental vibrational spectra for this compound.

Electronic Spectra Prediction (UV-Vis)

Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). Such predictions help in understanding the electronic transitions within a molecule. This information is not available for this compound.

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. This level of detailed electronic interaction analysis has not been performed or published for this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and time-dependent behavior of molecules. These computational techniques can predict how a molecule might interact with its environment or other molecules. There are no public records of such simulations being conducted for this compound.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its interaction with biological macromolecules. This flexibility primarily arises from the rotation around the single bonds of the butanoic acid side chain. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to explore the potential energy surface of the molecule and identify its stable conformers.

A hypothetical conformational analysis might reveal the following low-energy conformers:

| Conformer | Dihedral Angle (Ring-Chain) | Relative Energy (kcal/mol) |

| A | ~45° | 0.0 |

| B | ~135° | 1.2 |

| C | ~-45° | 0.0 |

| D | ~-135° | 1.2 |

This table is a hypothetical representation based on general principles of conformational analysis for similar molecules and is not derived from specific experimental or computational data for this compound.

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a powerful technique used to identify the essential structural features required for a molecule to bind to a specific biological target, especially when the three-dimensional structure of the target is unknown. mdpi.com For this compound, which shares structural similarities with known anti-inflammatory agents containing a thiophene (B33073) core, a pharmacophore model could be developed based on a set of known active compounds. nih.govnih.gov

A plausible pharmacophore model for anti-inflammatory activity, based on the structure of this compound and related compounds, would likely include the following features:

A Hydrogen Bond Acceptor: The carboxylic acid group is a strong hydrogen bond acceptor, a common feature in many enzyme inhibitors.

A Hydrophobic/Aromatic Center: The 2,5-dimethylthiophene (B1293386) ring provides a significant hydrophobic and aromatic region, which can engage in van der Waals and pi-pi stacking interactions with a receptor binding pocket.

An Anionic Feature: At physiological pH, the carboxylic acid would be deprotonated, presenting an anionic feature that could interact with positively charged residues in a target protein.

A hypothetical pharmacophore model could be represented as:

| Pharmacophore Feature | Corresponding Moiety |

| Hydrogen Bond Acceptor | Carboxylic acid oxygen |

| Hydrophobic/Aromatic | 2,5-Dimethylthiophene ring |

| Anionic Center | Deprotonated carboxylic acid |

This table is a hypothetical representation based on the chemical structure of the compound and general principles of pharmacophore modeling for anti-inflammatory agents.

Molecular Docking Studies for Potential Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Given the structural resemblance of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, it is a prime candidate for docking studies with COX-1 and COX-2. nih.govnih.govarkat-usa.org

Docking simulations could reveal how the molecule fits into the active site of these enzymes. The butanoic acid side chain could potentially interact with key amino acid residues in the catalytic site, such as arginine and tyrosine, through hydrogen bonding and electrostatic interactions. The dimethylthiophene ring would likely occupy a hydrophobic pocket within the enzyme's active site. The selectivity of the compound for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects, could also be assessed by comparing the docking scores and binding poses in both enzyme isoforms. mdpi.com

A hypothetical summary of docking results could be:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| COX-1 | -7.5 | Arg120, Tyr355 |

| COX-2 | -8.2 | Arg513, Tyr385, Ser530 |

This table is a hypothetical representation based on typical docking results for thiophene-based COX inhibitors and is not based on specific experimental data for this compound.

Structure-Activity Relationship (SAR) Studies (Theoretical)

Theoretical Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For this compound, these studies would involve systematically modifying its structure in silico and predicting the effect of these changes on its activity.

Classification Structure-Activity Relationship (CSAR) Modeling

Classification Structure-Activity Relationship (CSAR) modeling is a qualitative approach that categorizes compounds as either active or inactive based on their structural features. For a series of thiophene derivatives, a CSAR model could be developed to predict whether a new analog, such as this compound, is likely to possess a certain biological activity, for instance, anti-inflammatory properties. The model would be built using a training set of thiophene compounds with known activities and would identify key structural descriptors that differentiate active from inactive molecules.

Correlation of Molecular Descriptors with Chemical Phenomena

The biological activity of a molecule is governed by its physicochemical properties, which can be quantified using molecular descriptors. For this compound, various descriptors can be calculated to correlate with its potential biological effects.

Key molecular descriptors and their potential influence include:

| Molecular Descriptor | Potential Influence on Activity |

| LogP (Lipophilicity) | Affects membrane permeability and binding to hydrophobic pockets of target proteins. |

| Molecular Weight | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| Polar Surface Area (PSA) | Correlates with drug transport properties and oral bioavailability. |

| Dipole Moment | Can influence ligand-receptor binding affinity through electrostatic interactions. researchgate.net |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net |

This table outlines general correlations and is not based on specific experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Principles in Design

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model for thiophene-based anti-inflammatory agents could be used to predict the potency of this compound and to guide the design of new, more active analogs. nih.gov

A general QSAR equation might take the form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

For a series of thiophene derivatives, descriptors such as electronic parameters (e.g., Hammett constants of substituents), steric parameters (e.g., Taft constants), and hydrophobic parameters (e.g., logP) would be correlated with their anti-inflammatory activity. researchgate.net For this compound, the model could suggest modifications, such as altering the length of the butanoic acid chain or changing the substituents on the thiophene ring, to enhance its predicted activity. The presence of methyl groups and a carboxylic acid function are frequently noted as important for the anti-inflammatory activity of thiophene-based compounds. nih.gov

Advanced Research Applications and Future Directions

4-(2,5-Dimethylthiophen-3-yl)butanoic Acid as a Versatile Building Block in Organic Synthesis

The bifunctional nature of this compound makes it a valuable and versatile building block in synthetic chemistry. The presence of a reactive carboxylic acid group and a modifiable thiophene (B33073) ring allows for its incorporation into a wide array of more complex molecular structures. Thiophene-based compounds are recognized as important components in the synthesis of pharmaceuticals and organic materials. researchgate.netresearchgate.net